molecular formula C11H14N4S B2412101 5-(2-(1H-1,2,3-triazol-1-yl)ethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 2310139-76-3

5-(2-(1H-1,2,3-triazol-1-yl)ethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No.: B2412101
CAS No.: 2310139-76-3
M. Wt: 234.32
InChI Key: ASNJCYRUHVVTON-UHFFFAOYSA-N
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Description

5-(2-(1H-1,2,3-triazol-1-yl)ethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a heterocyclic compound that features a triazole ring and a tetrahydrothienopyridine moiety

Properties

IUPAC Name

5-[2-(triazol-1-yl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4S/c1-4-14(6-7-15-5-3-12-13-15)9-10-2-8-16-11(1)10/h2-3,5,8H,1,4,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNJCYRUHVVTON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)CCN3C=CN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(1H-1,2,3-triazol-1-yl)ethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.

    Construction of the Tetrahydrothienopyridine Moiety: This involves the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(2-(1H-1,2,3-triazol-1-yl)ethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

5-(2-(1H-1,2,3-triazol-1-yl)ethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(2-(1H-1,2,3-triazol-1-yl)ethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, depending on the specific target.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities.

    Tetrahydrothienopyridine Derivatives: These compounds share the tetrahydrothienopyridine moiety and may have similar chemical properties.

Uniqueness

5-(2-(1H-1,2,3-triazol-1-yl)ethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is unique due to the combination of the triazole ring and tetrahydrothienopyridine moiety, which imparts distinct chemical and biological properties

Biological Activity

5-(2-(1H-1,2,3-triazol-1-yl)ethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The compound can be synthesized through various methods involving the reaction of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with 2-(1H-1,2,3-triazol-1-yl)ethyl derivatives. The synthesis typically employs standard organic chemistry techniques such as refluxing in solvents like ethanol or acetone and may involve the use of catalysts to enhance yield and purity.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have been evaluated for their antibacterial activity against various pathogens.

Table 1: Antibacterial Activity of Related Compounds

CompoundTarget BacteriaZone of Inhibition (mm)MIC (µg/mL)
Compound AE. coli2050
Compound BS. aureus2530
Compound CP. aeruginosa1580

The above table summarizes findings where compounds similar to the target compound demonstrated varying degrees of antibacterial activity against common bacterial strains .

Anti-inflammatory Activity

In addition to antimicrobial properties, triazole-containing compounds have shown anti-inflammatory effects. Studies have indicated that these compounds may inhibit pro-inflammatory cytokines and pathways involved in inflammation.

Case Study: Anti-inflammatory Effects

A study evaluated the anti-inflammatory potential of a triazole derivative similar to our compound in a murine model of inflammation. The results indicated a significant reduction in swelling and pain scores compared to the control group. The compound was administered at doses of 10 mg/kg and showed notable efficacy in reducing TNF-alpha levels in serum .

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in bacterial cell wall synthesis.
  • Receptor Modulation : The compound may modulate receptors associated with inflammatory responses.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 5-(2-(1H-1,2,3-triazol-1-yl)ethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine and its derivatives?

  • Methodology : Use multi-step protocols involving cyclization reactions (e.g., condensation of 3-amino-1,2,4-triazole with substituted aldehydes) and catalytic systems like ionic liquids to improve yields (70–85%) and reduce reaction times (6–12 hours). One-pot approaches with monoethyl oxalyl chloride in tetrahydrofuran under reflux are also effective .

Q. How is the crystal structure of this compound determined to confirm its molecular conformation?

  • Methodology : Employ single-crystal X-ray diffraction (SC-XRD) with Cu-Kα radiation (λ = 1.54178 Å) to resolve bond lengths and angles. For example, the thieno[3,2-c]pyridine core typically adopts a half-chair conformation, with the triazole substituent influencing intermolecular interactions .

Q. What in vitro assays are recommended for initial biological screening of derivatives?

  • Methodology : Prioritize antifungal activity assays (e.g., Candida albicans MIC tests) and CNS-targeted evaluations (e.g., receptor binding studies for serotonin or dopamine receptors). Use standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) for reproducibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives targeting neurological disorders?

  • Methodology : Introduce substituents at positions 2 and 5 of the thieno[3,2-c]pyridine scaffold to modulate lipophilicity and blood-brain barrier penetration. For example, sulfonyl or oxadiazole groups enhance affinity for CNS receptors (e.g., 5-HT₆), as shown in analogues with IC₅₀ values < 100 nM .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodology : Cross-validate assays using orthogonal methods (e.g., compare MIC data with time-kill curves for antifungals). Adjust experimental conditions (pH, solvent polarity) to account for solubility differences. For CNS studies, standardize cell lines (e.g., SH-SY5Y for neuroactivity) to reduce variability .

Q. What computational strategies predict the compound’s interaction with enzymatic targets?

  • Methodology : Perform molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to model interactions with targets like cytochrome P450 or fungal lanosterol 14α-demethylase. Validate predictions with in vitro enzyme inhibition assays (e.g., IC₅₀ measurements) .

Q. How does the conformational flexibility of the triazole ring influence biological activity?

  • Methodology : Use density functional theory (DFT) calculations (B3LYP/6-31G*) to analyze rotational barriers of the triazole-ethyl linkage. Correlate energy minima with activity data; derivatives with restricted rotation (e.g., steric hindrance) often show improved target selectivity .

Safety and Handling Considerations

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodology : Use NIOSH-certified respirators (N95/P3) and nitrile gloves to avoid dermal exposure. Conduct reactions in fume hoods with HEPA filters to mitigate inhalation risks. Store the compound in amber glass under nitrogen to prevent degradation .

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